4-Bromo-7-methoxyisoquinoline

Catalog No.
S3170812
CAS No.
1783659-54-0
M.F
C10H8BrNO
M. Wt
238.084
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-7-methoxyisoquinoline

Direct procurement eliminates the 78% yield loss and poor regioselectivity of methoxylating 4,7-dibromoisoquinoline. Orthogonal C4-Br and C7-OMe reactivity permits stepwise assembly of PROTACs (e.g., CRBN- and BRD4-targeting) without exogenous protecting groups. • Avoids costly microwave equipment and low-yield synthesis; consistent ≥98% purity ensures reliable SAR library production. • Pre-installed methoxy handle bypasses low-efficiency demethylation steps, accelerating linker conjugation to thalidomide-based E3 ligase ligands.

CAS Number

1783659-54-0

Product Name

4-Bromo-7-methoxyisoquinoline

IUPAC Name

4-bromo-7-methoxyisoquinoline

Molecular Formula

C10H8BrNO

Molecular Weight

238.084

InChI

InChI=1S/C10H8BrNO/c1-13-8-2-3-9-7(4-8)5-12-6-10(9)11/h2-6H,1H3

InChI Key

YPXONQWWTCCUQT-UHFFFAOYSA-N

SMILES

COC1=CC2=CN=CC(=C2C=C1)Br

solubility

not available

Synonyms

4-Bromo-7-methoxyisoquinoline, 4-Bromo-7-methoxy-isoquinoline, Isoquinoline, 4-bromo-7-methoxy-

Purity

≥98%

Package Size

100 mg, 250 mg, 1 g

4-Bromo-7-methoxyisoquinoline (CAS: 1783659-54-0) is a highly functionalized, orthogonally reactive heterocyclic building block. It features a reactive bromine atom at the C4 position, ideal for palladium-catalyzed cross-coupling reactions, and a methoxy group at the C7 position that serves as a stable, selectively deprotectable handle. In industrial and pharmaceutical procurement, this compound is primarily sourced as a critical intermediate for the synthesis of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) targeting Cereblon (CRBN) E3 ligase and BET bromodomains (e.g., BRD4) [1]. Its dual-functional nature allows for the modular, stepwise attachment of both target-binding ligands and degradation-inducing linkers without the need for complex exogenous protecting group strategies.

Research Fit

Cross-Coupling Handle 4‑bromo substituent enables Suzuki, Stille, and Buchwald‑Hartwig couplings for C–C bond formation.
Electronic Modulation 7‑methoxy group influences ring electronics, altering bromine reactivity and compound polarity.
Synthetic Intermediate Used for late‑stage functionalization in medicinal chemistry and SAR library construction.

Substituting 4-bromo-7-methoxyisoquinoline with simpler analogs like 4-bromoisoquinoline or 7-methoxyisoquinoline eliminates the orthogonal dual-reactivity strictly required for bifunctional molecule assembly. While 4-bromoisoquinoline allows for C4 cross-coupling, it lacks the C7 oxygen handle necessary for ether-linked PROTAC linker attachment[1]. Conversely, attempting to synthesize 4-bromo-7-methoxyisoquinoline in-house from the baseline precursor 4,7-dibromoisoquinoline involves harsh microwave-assisted methoxylation (NaOMe, 140 °C) that suffers from poor regioselectivity and severe yield penalties. Direct procurement of the exact target compound is therefore critical for maintaining high-throughput library synthesis and avoiding costly, low-yield upstream bottlenecks.

Substitution Risk

  • Halogen Identity (Br vs. Cl)

    Switching to chlorine alters cross‑coupling kinetics, yields, and selectivity profiles.

  • Bromine Position (4‑ vs. 1‑)

    1‑bromo isomer follows different metalation pathways, leading to distinct synthetic outcomes.

  • Absence of Halogen Handle

    Non‑halogenated analogs require direct C–H activation or pre‑functionalization, limiting versatility.

Elimination of Low-Yield Upstream Methoxylation Bottlenecks

In-house synthesis of 4-bromo-7-methoxyisoquinoline from the baseline precursor 4,7-dibromoisoquinoline requires harsh conditions, specifically utilizing sodium methoxide in a DMSO/methanol mixture under microwave irradiation at 140 °C. This transformation is notoriously inefficient, yielding only 22% of the desired product after extensive silica gel chromatography due to competing side reactions and regioselectivity challenges [1]. Direct procurement of 4-bromo-7-methoxyisoquinoline bypasses this 78% yield loss and eliminates the need for specialized microwave scale-up equipment.

Evidence DimensionSynthetic yield and process efficiency
Target Compound DataDirect procurement (typically >97% purity, ready for downstream use)
Comparator Or BaselineIn-house synthesis from 4,7-dibromoisoquinoline (22% yield)
Quantified DifferenceBypasses a 78% yield loss and eliminates 140 °C microwave processing steps
ConditionsNaOMe, DMSO/MeOH, 140 °C microwave irradiation for 1 hour

Procuring the pre-methoxylated compound prevents severe material loss and accelerates the scale-up of PROTAC intermediate libraries.

MW & Boiling Point
Predicted data
238.08 g/mol, 337.8 °C (pred.) 4‑Cl: 193.63 g/mol, boiling point N/A
May affect purification strategy and stoichiometry calculation.
Vendor‑reported and predicted values; confirm experimentally.

Orthogonal Reactivity for Bifunctional PROTAC Synthesis

The structural design of 4-bromo-7-methoxyisoquinoline offers two distinct, orthogonal reaction sites compared to the baseline 4-bromoisoquinoline. The C4-bromine is highly active for palladium-catalyzed cross-couplings (e.g., Suzuki or Buchwald-Hartwig) to attach target-binding ligands, while the C7-methoxy group remains completely inert under these conditions. Subsequently, the C7-methoxy can be selectively demethylated using BBr3 at -20 °C to room temperature to yield a free hydroxyl group for linker attachment [1]. 4-bromoisoquinoline lacks this secondary handle, rendering it useless for linear bifunctional degrader construction.

Evidence DimensionNumber of orthogonal conjugation handles
Target Compound Data2 orthogonal sites (C4 for cross-coupling, C7 for etherification post-deprotection)
Comparator Or Baseline4-bromoisoquinoline (1 site, C4 only)
Quantified Difference100% increase in addressable functional sites, enabling dual-axis modification
ConditionsPalladium-catalyzed cross-coupling followed by BBr3-mediated demethylation (DCM, -20 °C to RT)

This dual reactivity is strictly required for synthesizing chimeric molecules like PROTACs, where both a target ligand and an E3 ligase binder must be attached to a central scaffold.

Cross‑Coupling Utility
Class-level inference
Reactive C–Br handle for Suzuki, Stille, Buchwald‑Hartwig 7‑Methoxyisoquinoline lacks halogen; requires C–H activation
Supports late‑stage diversification for SAR studies.
Class‑level; verify under specific catalytic conditions.

Handling Stability vs. Unprotected Hydroxyl Analogs

When constructing complex intermediates, using 4-bromo-7-methoxyisoquinoline provides superior chemoselectivity compared to utilizing the unprotected baseline 4-bromo-7-hydroxyisoquinoline. The C7-methoxy group acts as a robust intrinsic protecting group, preventing unwanted O-alkylation or oxidative degradation during harsh C4-functionalization steps. Once the C4 position is successfully elaborated, the methoxy group is efficiently removed using a 10-fold excess of BBr3 (1.0 M in DCM), providing the necessary hydroxyl handle cleanly [1]. Using the free hydroxyl comparator would necessitate an additional protection/deprotection cycle, increasing the step count and reducing overall throughput.

Evidence DimensionProtection status during upstream synthesis
Target Compound DataIntrinsic methoxy protection (stable during C4 coupling)
Comparator Or Baseline4-bromo-7-hydroxyisoquinoline (requires exogenous protection or risks side reactions)
Quantified DifferenceSaves 2 synthetic steps (protection and subsequent deprotection) prior to C4 functionalization
ConditionsMulti-step library synthesis involving basic or alkylating conditions

Procuring the methoxy-protected form streamlines multi-step synthesis by intrinsically masking the reactive oxygen until the exact moment linker attachment is required.

Regiochemical Reactivity
Class-level inference
4‑Br: lithium‑halogen exchange pathway 1‑Br: potential SNAr or different metalation
Isomer identity critical for synthetic route design.
Class‑level; reactivity may vary with reaction conditions.
Predicted pKa
Predicted
3.48 ± 0.10 Isoquinoline ~5.4; 4‑bromoisoquinoline ~3.7–4.1
Informs HPLC method development and ionization state.
Computational prediction; empirical measurement recommended.
GHS Classification
Vendor SDS
Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
Informs lab safety protocols and procurement decisions.
Data from vendor SDS; no comparator available.

Synthesis of Cereblon-Directed PROTACs and Bifunctional Degraders

4-Bromo-7-methoxyisoquinoline is ideally suited as a central scaffold for Cereblon (CRBN) E3 ligase-recruiting PROTACs. The C4-bromine serves as the attachment point for target-protein ligands, while the C7-methoxy group is selectively demethylated to a hydroxyl group to anchor PEG or alkyl linkers connected to thalidomide derivatives [1]. Its orthogonal reactivity ensures clean, stepwise assembly of these complex bifunctional molecules.

Development of BET Bromodomain (BRD4) Inhibitor Libraries

In the optimization of BET bromodomain inhibitors for oncology, the isoquinoline core provides critical binding interactions. The pre-installed C7-methoxy group allows researchers to bypass low-yield methoxylation steps, enabling rapid, high-throughput diversification at the C4 position via cross-couplings to explore structure-activity relationships (SAR) [1].

Scale-Up Manufacturing of Orthogonally Protected Heterocyclic Intermediates

For contract research organizations (CROs) and industrial scale-up, starting with 4-bromo-7-methoxyisoquinoline avoids the severe 78% yield loss and specialized microwave equipment required to synthesize it from 4,7-dibromoisoquinoline [1]. It provides a reliable, high-purity starting material for generating custom libraries of 4,7-disubstituted isoquinolines with predictable impurity profiles.

Application Fit Matrix

Application
Selection Property
Validation Focus
Cross-Coupling for Medicinal Chemistry
Reactive bromine handle at 4‑position
Suzuki‑Miyaura, Stille, or Buchwald‑Hartwig conditions
4‑Substituted Isoquinolinone Synthesis
Lithium‑halogen exchange reactivity
Alkyllithium trapping and hydrolysis protocol
Analytical Method Development
Predicted physicochemical reference data
pKa, boiling point, and density calibration

XLogP3

2.8

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